molecular formula C11H18ClN3 B12327110 N-(pyridin-2-ylmethyl)piperidin-4-amine hydrochloride

N-(pyridin-2-ylmethyl)piperidin-4-amine hydrochloride

Cat. No.: B12327110
M. Wt: 227.73 g/mol
InChI Key: XLSLZDVQUYIDIR-UHFFFAOYSA-N
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Description

N-[(Pyridin-2-yl)methyl]piperidin-4-amine hydrochloride is a compound that features a piperidine ring substituted with a pyridine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological activities. The piperidine and pyridine rings are common structural motifs in many biologically active compounds, making this compound a valuable target for research and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Pyridin-2-yl)methyl]piperidin-4-amine hydrochloride typically involves the reaction of piperidine derivatives with pyridine-based compounds. One common method includes the nucleophilic substitution reaction where a piperidine derivative reacts with a pyridine derivative under basic conditions. The reaction is often carried out in the presence of a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The process generally includes the preparation of intermediate compounds, followed by their purification and subsequent reactions to form the final product. Techniques such as crystallization, distillation, and chromatography are commonly employed to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

N-[(Pyridin-2-yl)methyl]piperidin-4-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce fully saturated piperidine derivatives .

Scientific Research Applications

N-[(Pyridin-2-yl)methyl]piperidin-4-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential anticancer, antiviral, and antimicrobial activities.

    Industry: Utilized in the development of new materials and catalysts .

Mechanism of Action

The mechanism of action of N-[(Pyridin-2-yl)methyl]piperidin-4-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: Compounds like piperine and evodiamine share the piperidine ring structure.

    Pyridine derivatives: Compounds such as nicotine and pyridoxine contain the pyridine ring.

Uniqueness

N-[(Pyridin-2-yl)methyl]piperidin-4-amine hydrochloride is unique due to its combined piperidine and pyridine moieties, which confer distinct pharmacological properties. This combination allows for versatile interactions with biological targets, making it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C11H18ClN3

Molecular Weight

227.73 g/mol

IUPAC Name

N-(pyridin-2-ylmethyl)piperidin-4-amine;hydrochloride

InChI

InChI=1S/C11H17N3.ClH/c1-2-6-13-11(3-1)9-14-10-4-7-12-8-5-10;/h1-3,6,10,12,14H,4-5,7-9H2;1H

InChI Key

XLSLZDVQUYIDIR-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1NCC2=CC=CC=N2.Cl

Related CAS

1214622-42-0
1233955-85-5

Origin of Product

United States

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